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Compound of Interest

Compound Name: Levalbuterol Tartrate

Cat. No.: B1245021

Introduction

Levalbuterol Tartrate, the (R)-enantiomer of albuterol, is a short-acting 32-adrenergic receptor
agonist used for the treatment of bronchospasm in patients with reversible obstructive airway
disease.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of
Levalbuterol Tartrate in pharmaceutical formulations. This application note describes a
validated High-Performance Liquid Chromatography (HPLC) method for the quantitative
determination of Levalbuterol Tartrate. The method validation was performed in accordance
with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method
is suitable for its intended purpose.[4][5][6]

Analytical Method

The assay of Levalbuterol Tartrate was performed using a reversed-phase HPLC method with
UV detection. The chromatographic conditions are summarized in the table below.
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Parameter Condition

Instrument HPLC system with UV-Vis Detector

Column C18, 4.6 mm x 150 mm, 5 pm

Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
(30:70 viv)

Flow Rate 1.0 mL/min

Injection Volume 20 pL

Column Temperature 30°C

Detection Wavelength 276 nm

Run Time 10 minutes

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, range, accuracy, precision
(repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ),
and robustness. The results demonstrate that the method is accurate, precise, and reliable for
the intended application.

Experimental Protocols
Preparation of Solutions

o Standard Stock Solution (1000 pg/mL): Accurately weigh about 25 mg of Levalbuterol
Tartrate Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute
to volume with the mobile phase.

o Working Standard Solutions: Prepare a series of working standard solutions by diluting the
Standard Stock Solution with the mobile phase to obtain concentrations ranging from 10
pg/mL to 150 pg/mL.

o Sample Preparation: For a typical dosage form (e.g., inhalation solution), accurately transfer
a volume equivalent to a specified amount of Levalbuterol Tartrate into a volumetric flask
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and dilute with the mobile phase to a final concentration within the linear range of the
method.

System Suitability

Before starting the validation experiments, the suitability of the chromatographic system was
evaluated by injecting the standard solution (e.g., 100 pg/mL) six times. The acceptance
criteria are provided in the table below.

Parameter Acceptance Criteria

Tailing Factor <20

Theoretical Plates > 2000

% RSD of Peak Area <2.0%
Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo
solution, and a standard solution of Levalbuterol Tartrate.

Protocol:
« Inject the blank, placebo, and standard solution into the HPLC system.
e Record the chromatograms.

» Assess for any interference from the blank or placebo at the retention time of Levalbuterol
Tartrate.

Acceptance Criteria: No significant peaks should be observed at the retention time of
Levalbuterol Tartrate in the chromatograms of the blank and placebo solutions.

Linearity and Range

The linearity of the method was determined by analyzing a series of at least five concentrations
of Levalbuterol Tartrate over the range of 50% to 150% of the target assay concentration.
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Protocol:

Prepare a series of calibration standards from the stock solution (e.g., 50, 75, 100, 125, 150
pg/mL).

Inject each concentration in triplicate.

Construct a calibration curve by plotting the mean peak area against the concentration.

Determine the correlation coefficient (r?), y-intercept, and slope of the regression line.
Acceptance Criteria:
e Correlation Coefficient (r?): = 0.999

e Y-intercept: Should be minimal.

Concentration (ug/mL) Mean Peak Area
50 [Data]
75 [Data]
100 [Data]
125 [Data]
150 [Data]
r2 [Value]
Accuracy

The accuracy of the method was determined by the recovery of known amounts of
Levalbuterol Tartrate spiked into a placebo matrix at three concentration levels (e.g., 80%,
100%, and 120% of the target concentration).

Protocol:
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» Prepare placebo solutions spiked with Levalbuterol Tartrate at three different concentration
levels.

» Prepare each concentration level in triplicate.

» Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

. Theoretical Conc. Measured Conc.
Spiked Level % Recovery
(ng/mL) (ng/mL)
80% 80 [Data] [Value]
100% 100 [Data] [Value]
120% 120 [Data] [Value]
Mean Recovery [Value]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate
precision (inter-day precision).

Protocol for Repeatability:

o Prepare six individual samples at 100% of the target concentration.

e Analyze the samples on the same day under the same experimental conditions.

e Calculate the mean, standard deviation, and relative standard deviation (% RSD).
Protocol for Intermediate Precision:

o Repeat the repeatability study on a different day with a different analyst and/or different
equipment.

o Calculate the % RSD for the combined data from both days.
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Acceptance Criteria: The % RSD should be < 2.0%.

Precisi Sampl Sampl Sampl Sampl Sampl Sampl
Mean % RSD
on el e2 e3 e4 eb5 e6

Repeat
ability [Data] [Data] [Data] [Data] [Data] [Data] [Value] [Value]

Interme

diate

Precisio [Data] [Data] [Data] [Data] [Data] [Data] [Value] [Value]
n (Day

2)

Overall

[Value]
% RSD

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope
of the calibration curve.

Protocol:

e Calculate LOD and LOQ using the following formulas:
o LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
o LOQ =10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Acceptance Criteria: The values for LOD and LOQ should be reported.

Parameter Result
LOD (ug/mL) [Value]
LOQ (ng/mL) [Value]
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Robusthess

The robustness of the method was evaluated by intentionally varying critical parameters and
observing the effect on the results.

Protocol:
» Vary the following parameters one at a time:
o Flow rate (£ 0.1 mL/min)
o Mobile phase composition (x 2% organic)
o Column temperature (x 2°C)
e Analyze a standard solution under each varied condition.
o Evaluate the system suitability parameters and the assay results.

Acceptance Criteria: The system suitability parameters should remain within the acceptance
criteria, and the assay results should not be significantly affected.

. L. N Assay Result (% of
Parameter Varied Variation System Suitability

Initial)
Flow Rate 0.9 mL/min Pass [Value]
1.1 mL/min Pass [Value]
Mobile Phase 28:72 ACN:Buffer Pass [Value]
32:68 ACN:Buffer Pass [Value]
Temperature 28°C Pass [Value]
32°C Pass [Value]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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